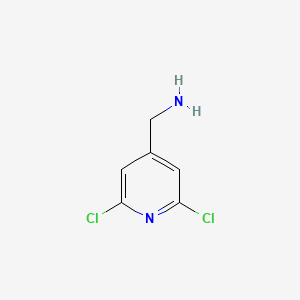

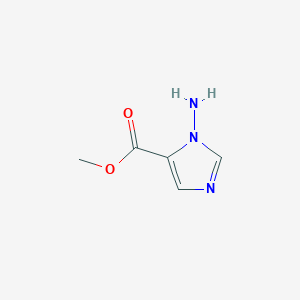

methyl 1-amino-1H-imidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-amino-1H-imidazole-5-carboxylate is a chemical compound. It is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively . It is a colorless to pale yellow liquid . It has a unique ammonia-like smell .

Synthesis Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In the laboratory, it can be synthesized by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

The molecular structure of methyl 1-amino-1H-imidazole-5-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives . It can also react with methanol and formic acid to produce the target product .Physical And Chemical Properties Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate is a colorless to pale yellow liquid . It is soluble in most organic solvents at room temperature, such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .Wissenschaftliche Forschungsanwendungen

Imidazoles in Pharmaceuticals

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are especially prevalent in pharmaceuticals . For example, they are used in drugs to treat fungal infections .

Imidazoles in Agrochemicals

Imidazoles also find applications in agrochemicals . They are used in the synthesis of pesticides and herbicides .

Imidazoles in Solar Cells

Recent research has shown that imidazoles can be used in dyes for solar cells and other optical applications . They are used in the synthesis of organic dyes that are used in dye-sensitized solar cells .

Imidazoles in Functional Materials

Imidazoles are being used in the development of functional materials . These materials have applications in various fields, including electronics and energy storage .

Imidazoles in Catalysis

Imidazoles have been used as catalysts in various chemical reactions . They are especially useful in reactions that require a base .

Imidazoles in Biochemistry

Imidazole is a key component of some vital biomolecules. For instance, it forms the basis of the amino acid histidine and is a part of purine, histamine, and DNA-based structures . In the research laboratory, 1-methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules .

Imidazoles in Material Science

Imidazole derivatives have been used in the synthesis of Metal-Organic Frameworks (MOFs), which are a class of porous materials with high surface areas. These MOFs can be used for various applications, including gas storage, catalysis, and drug delivery .

Imidazoles in Proton Conduction

Certain imidazole-based MOFs have shown promise in proton conduction. The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-amino-1H-imidazole-5-carboxylate | |

CAS RN |

865444-80-0 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.